2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the acetamide backbone through the reaction of aniline derivatives with acetic anhydride.
Step 2: Introduction of the N-methylsulfonyl group via sulfonylation reactions using reagents like methylsulfonyl chloride.
Step 3: Coupling of the pyridin-4-ylmethyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be explored for their potential as drug candidates for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-methylsulfonylanilino)-N-phenylacetamide
- 2-(N-methylsulfonylanilino)-N-[4-(pyridin-3-ylmethyl)phenyl]acetamide
- 2-(N-methylsulfonylanilino)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide
Uniqueness
2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-5-3-2-4-6-20)16-21(25)23-19-9-7-17(8-10-19)15-18-11-13-22-14-12-18/h2-14H,15-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKTVGYOGDNGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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